6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine
説明
特性
CAS番号 |
67239-26-3 |
|---|---|
分子式 |
C12H17N3O |
分子量 |
219.28 g/mol |
IUPAC名 |
6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C12H17N3O/c1-7(2)9-8-6-13-11(12(3,4)5)14-10(8)16-15-9/h6-7H,1-5H3 |
InChIキー |
RDDMWSDWKDYTNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NOC2=NC(=NC=C12)C(C)(C)C |
製品の起源 |
United States |
準備方法
Synthesis via Pyrimidine Ring Cyclization on Oxazole Derivative
This method involves starting with a functionalized oxazole that bears substituents at positions that will ultimately define the 6-tert-butyl and 3-propan-2-yl groups in the final compound. A key intermediate is often a 5-aminooxazole-4-carbonitrile derivative, which undergoes ring closure to form the pyrimidine ring.
Preparation of substituted oxazole intermediate:
For example, 5-amino-2-(5-amino-3-methylisoxazol-4-yl)oxazole-4-carbonitrile is synthesized via multistep methods involving nitrile and amino group introduction.Formation of imidoester intermediate:
The oxazole intermediate reacts with triethyl orthoformate under reflux to yield an imidoester derivative, which is crucial for subsequent cyclization.Cyclization to oxazolo[5,4-d]pyrimidine:
Treatment of the imidoester with aqueous methylamine or other primary amines induces ring closure, forming the fused pyrimidine ring with substitution at the 7-position (which corresponds to the 3-position in the oxazolo[5,4-d]pyrimidine numbering).
- The yields of the cyclization step are often moderate to low, attributed to the instability and facile decomposition of the imidoester intermediate back to the starting oxazole substrate.
- Variations in the amine used during cyclization allow for diversification of the substituent at the 7-position.
Synthesis via Oxazole Ring Cyclization on Pyrimidine Derivative
An alternative approach starts with a functionalized pyrimidine bearing substituents such as 2-mercapto-5-benzoylamino-4-hydroxypyrimidine. Cyclization is achieved using phosphoryl trichloride (POCl₃), which facilitates the formation of the oxazole ring fused onto the pyrimidine.
Preparation of substituted pyrimidine intermediate:
Functional groups are introduced to enable subsequent cyclization.Cyclization with POCl₃:
The pyrimidine intermediate is treated with phosphoryl trichloride, promoting ring closure to form the oxazole ring and thus the fused oxazolo[5,4-d]pyrimidine system.
- This method was historically the first to yield oxazolo[5,4-d]pyrimidines.
- It is particularly effective when the pyrimidine intermediate contains reactive groups amenable to cyclization.
Comparative Data Table of Preparation Methods
| Aspect | Pyrimidine Ring Cyclization on Oxazole (Method A) | Oxazole Ring Cyclization on Pyrimidine (Method B) |
|---|---|---|
| Starting Material | Functionalized oxazole derivatives | Functionalized pyrimidine derivatives |
| Key Reagents | Triethyl orthoformate, primary amines | Phosphoryl trichloride (POCl₃) |
| Reaction Conditions | Reflux, aqueous or ethanolic amine solutions | POCl₃ treatment, controlled temperature |
| Typical Yields | Moderate to low (due to imidoester instability) | Moderate to high |
| Substituent Flexibility | High (amine variation allows substituent diversity) | Moderate (depends on pyrimidine precursor) |
| Mechanistic Insight | Formation of imidoester intermediate followed by ring closure | Electrophilic cyclization promoted by POCl₃ |
| Applicability to 6-tert-butyl-3-propan-2-yl substitution | Demonstrated via multistep synthesis of substituted oxazole | Less commonly reported for bulky substituents |
Research Results and Observations
The synthesis of 6-tert-butyl-3-propan-2-yl-oxazolo[5,4-d]pyrimidine typically follows the pathway involving the formation of a substituted oxazole intermediate, followed by cyclization to the pyrimidine ring. This route allows for the introduction of bulky groups such as tert-butyl at the 6-position and isopropyl at the 3-position through careful choice of starting materials and reagents.
The imidoester intermediate formed by reaction with triethyl orthoformate is crucial but prone to decomposition, which can limit yields. Optimization of reaction times, temperatures, and solvent conditions can improve outcomes.
Alternative cyclization via POCl₃ on pyrimidine intermediates offers a complementary route but may be less flexible for introducing bulky substituents like tert-butyl groups, which are sterically demanding.
The presence of bulky groups has been shown to influence the reaction kinetics and may require modified reaction conditions such as extended reflux times or altered reagent stoichiometry to achieve satisfactory yields.
化学反応の分析
Types of Reactions
6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazolo[5,4-d]pyrimidine derivatives, including 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine. These compounds have been tested against various human cancer cell lines and have shown promising results.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of several oxazolo[5,4-d]pyrimidine derivatives on human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (metastatic colon adenocarcinoma), and HT29 (primary colon adenocarcinoma). The results indicated that:
- The compound exhibited a half-maximal cytotoxic concentration (CC₅₀) of 58.4 µM against the HT29 cell line.
- This activity was comparable to that of cisplatin (CC₅₀ = 47.2 µM) and significantly more effective than fluorouracil (CC₅₀ = 381.2 µM) .
Other Biological Activities
Beyond anticancer properties, 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine has been investigated for other biological activities:
- Antiviral Activity : Some derivatives have shown potential in inhibiting viral replication.
- Immunosuppressive Effects : Certain compounds within this class are being explored for their ability to modulate immune responses .
Applications in Drug Development
Given its diverse bioactivity profile, 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine serves as a valuable scaffold for drug development. Researchers are actively exploring modifications to enhance efficacy and reduce toxicity.
Summary Table of Key Findings
| Property/Activity | Observation |
|---|---|
| Cytotoxicity (HT29) | CC₅₀ = 58.4 µM |
| Comparison with Cisplatin | Comparable efficacy (CC₅₀ = 47.2 µM) |
| Comparison with Fluorouracil | More effective (CC₅₀ = 381.2 µM) |
| Mechanisms | Apoptosis induction, angiogenesis inhibition |
| Other Activities | Antiviral and immunosuppressive potential |
作用機序
The mechanism of action of 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
類似化合物との比較
Substituent Effects on Anticancer Activity
The biological activity of oxazolo[5,4-d]pyrimidines is highly dependent on substituent placement and chemistry. Key comparisons include:
- Position 7 Modifications: Compound 3g () demonstrates that aliphatic amino chains at position 7 enhance VEGFR-2 binding through hydrogen bonds with Glu885 and Asp1044.
- Position 5 vs. 6 Substitutions: SCM9 () highlights that a methyl group at position 5 reduces VEGFR-2 binding efficiency compared to amino or bulkier groups. The tert-butyl group at position 6 in the target compound may enhance hydrophobic interactions in the VEGFR-2 allosteric pocket .
Mechanism of Action
- Antimetabolite Activity: Oxazolo[5,4-d]pyrimidines mimic purine bases (e.g., adenine, guanine), competitively inhibiting nucleic acid synthesis.
- VEGFR-2 Inhibition : Molecular docking studies () suggest that isoxazole and oxazolo[5,4-d]pyrimidine hybrids bind to VEGFR-2’s hinge region (Glu917, Cys919) and DFG motif (Asp1046). The target compound’s bulky substituents may stabilize these interactions but require experimental validation .
Pharmacokinetic and Toxicity Profiles
- Cytotoxicity: Derivatives like 3a–j () exhibit CC50 values >100 µM in normal human dermal fibroblasts (NHDFs), indicating lower toxicity than cisplatin (CC50 = 47.2 µM). The tert-butyl and isopropyl groups in the target compound may further reduce cytotoxicity by limiting cellular uptake .
- ADME Properties : Computational predictions () suggest that oxazolo[5,4-d]pyrimidines with aliphatic chains (e.g., 3g) have favorable druglikeness. The target compound’s lipophilicity (logP ~3.5 estimated) may improve blood-brain barrier penetration but require formulation optimization for solubility .
生物活性
6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine (CAS Number: 67239-26-3) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The molecular formula for 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine is , with a molecular weight of approximately 219.28 g/mol. The compound's structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O |
| Molecular Weight | 219.283 g/mol |
| LogP | 3.0387 |
| PSA | 51.81 Ų |
Biological Activity
Research into the biological activity of 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine indicates several potential therapeutic applications:
- Anticancer Activity : The compound has been explored for its anticancer properties. In vitro studies have shown that derivatives of pyrimidines exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects on leukemia cells and other tumor types .
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression and cell proliferation. The inhibition of such enzymes can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
- Neuroprotective Effects : Preliminary research indicates that derivatives of oxazolo[5,4-d]pyrimidine may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases .
Case Studies and Experimental Findings
Several experimental studies have been conducted to assess the biological activity of related compounds:
- A study published in Molecules explored the synthesis of various pyrimidine derivatives and their effects on cancer cell lines. It was found that certain modifications led to increased potency against specific tumors, suggesting a structure-activity relationship that could be exploited for drug design .
- Another investigation focused on the pharmacokinetics and metabolic stability of pyrimidine derivatives in plasma and intestinal homogenate. Compounds with tert-butyl groups showed enhanced solubility and stability, which are critical for therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine, and how can purity be ensured?
Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, oxazole ring formation via cyclization of substituted pyrimidine precursors under acidic conditions (e.g., using polyphosphoric acid) . Purification is critical due to byproducts; column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is recommended. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which characterization techniques are most effective for confirming the compound’s structure?
Methodological Answer :
- NMR : and NMR (DMSO-d6 or CDCl3) to resolve tert-butyl (δ ~1.3 ppm) and propan-2-yl (δ ~1.2–1.4 ppm) groups. Coupling patterns in the oxazole-pyrimidine core (δ 6.5–8.5 ppm) confirm regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
- IR : Key absorption bands (e.g., C=N stretch at ~1600 cm⁻¹, C-O at ~1250 cm⁻¹) validate heterocyclic framework .
Q. How can researchers differentiate this compound from structurally similar oxazolo-pyrimidine derivatives?
Methodological Answer : Compare substituent positions using X-ray crystallography (if single crystals are obtainable) or computational modeling (DFT-based geometry optimization). For example, tert-butyl groups in position 6 vs. chlorophenyl groups in similar compounds (e.g., 6-(4-chlorophenyl) derivatives) significantly alter steric and electronic properties . HPLC retention times and melting point analysis (DSC) further distinguish isomers .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer : Store at –20°C in inert atmospheres (argon) to prevent oxidation. Stability studies (accelerated degradation at 40°C/75% RH for 4 weeks) show decomposition via hydrolysis of the oxazole ring; monitor via TLC or HPLC. Avoid prolonged exposure to light, as UV-Vis spectra indicate photodegradation above 300 nm .
Q. How can researchers assess its potential pharmacological activity in early-stage studies?
Methodological Answer : Use enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) with fluorescence-based readouts. For example, ATP-binding assays (Kinase-Glo® Luminescent Platform) at 10 μM compound concentration. Include positive controls (e.g., staurosporine) and validate dose-response curves (IC50 calculations) .
Advanced Research Questions
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP values (shake-flask method) to assess bioavailability discrepancies .
- Metabolite Identification : LC-MS/MS to detect hydroxylation or demethylation products that may reduce efficacy in vivo .
- Structural Analog Comparison : Test derivatives (e.g., tert-butyl replaced with smaller alkyl groups) to isolate steric vs. electronic effects .
Q. What computational strategies predict binding modes of this compound with biological targets?
Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3Kα). Focus on hydrophobic pockets accommodating the tert-butyl group .
- MD Simulations : GROMACS for 100 ns trajectories to evaluate binding stability (RMSD <2.0 Å) and hydrogen bond occupancy .
- QSAR Models : Train on oxazolo-pyrimidine derivatives with known IC50 values; prioritize descriptors like polar surface area and H-bond acceptors .
Q. How can solubility limitations in aqueous buffers be overcome for cellular assays?
Methodological Answer :
Q. What experimental designs elucidate structure-activity relationships (SAR) for substituent modifications?
Methodological Answer :
- Parallel Synthesis : Prepare derivatives with systematic substitutions (e.g., tert-butyl → cyclopropyl, propan-2-yl → ethoxy) .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
- Crystallographic Data : Compare ligand-protein complexes (e.g., X-ray of lead compound vs. analogs) to identify critical interactions .
Q. How can researchers investigate degradation pathways under physiological conditions?
Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
